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Compound of Interest

4-(Diethylamino)-2-
Compound Name:
methylbenzaldehyde

Cat. No.: B1345213

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-
(Diethylamino)-2-methylbenzaldehyde. Due to the limited availability of experimentally-
derived public data for this specific compound, this document presents expected spectroscopic
values based on the analysis of analogous compounds and established principles of
spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also
provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

o |[UPAC Name: 4-(Diethylamino)-2-methylbenzaldehyde
e Synonyms: DEAB, 4-(Diethylamino)-o-tolualdehyde

e CAS Number: 92-14-8

e Molecular Formula: C12H17NO

e Molecular Weight: 191.27 g/mol

e Chemical Structure:

| C—--C /\/ C C-—-C | | | CH3 N(CH2CHs)2
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Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 4-(Diethylamino)-2-
methylbenzaldehyde. These predictions are derived from the analysis of structurally similar
compounds and the known effects of substituents on the benzaldehyde scaffold.

'H NMR Spectroscopy (Predicted)

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
) Aldehyde proton (-
~9.9-10.1 Singlet 1H
CHO)
~7.6-7.8 Doublet 1H Aromatic proton (H-6)
~6.5-6.7 Doublet 1H Aromatic proton (H-5)
~6.4-6.6 Singlet 1H Aromatic proton (H-3)
Methylene protons (-
~3.4 Quartet 4H
N-CH2-CH3)
~2.5 Singlet 3H Methyl protons (-CHs)
Methyl protons (-N-
~1.2 Triplet 6H y'p (

CH2-CH5)

3C NMR Spectroscopy (Predicted)

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (6, ppm)

Assignment

~192 Aldehyde carbonyl (C=0)

~153 Aromatic carbon (C-4, attached to N)
~142 Aromatic carbon (C-2, attached to CH3)
~133 Aromatic carbon (C-6)

~125 Aromatic carbon (C-1, attached to CHO)
~110 Aromatic carbon (C-5)

~108 Aromatic carbon (C-3)

~44 Methylene carbons (-N-CH2-CHs)

~20 Methyl carbon (-CHs)

~13 Methyl carbons (-N-CH2-CHs)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?)

Intensity

Assignment

~2970 Medium-Strong C-H stretch (aliphatic)
~2870, ~2770 Medium C-H stretch (aldehyde)

C=0 stretch (aromatic
~1680 Strong

aldehyde)
~1600, ~1520 Medium-Strong C=C stretch (aromatic ring)
~1360 Medium C-N stretch (aromatic amine)
~1200 Medium C-N stretch

C-H bend (aromatic, out-of-
~820 Strong

plane)

Mass Spectrometry (Predicted)

lonization Mode: Electron lonization (El)
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miz Relative Intensity Assighment

191 High [M]* (Molecular ion)
190 Moderate [M-H]*

176 High [M-CHs]*

162 Moderate [M-CzHs]*

134 Moderate [M-C2HsN(CH3)]*

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for
aromatic aldehydes like 4-(Diethylamino)-2-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample of 4-(Diethylamino)-2-
methylbenzaldehyde.

o Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d,
CDCIs) in a clean, dry vial.

o For precise chemical shift referencing, a small amount of an internal standard such as
tetramethylsilane (TMS) can be added (to set the 0 ppm mark).

o Transfer the solution to a standard 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's probe.

o

Lock the spectrometer's frequency to the deuterium signal of the solvent.

[¢]

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp
and well-resolved peaks.
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» Data Acquisition (*H NMR):

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a standard 90° pulse angle.
o Set the acquisition time to 2-4 seconds.
o Employ a relaxation delay of 1-2 seconds between scans.

o Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise
ratio.

» Data Acquisition (**C NMR):

o Set the spectral width to encompass the expected range of carbon chemical shifts
(typically 0-220 ppm).

o Utilize a proton-decoupled pulse sequence to simplify the spectrum to singlets for each
carbon.

o Alonger acquisition time and a larger number of scans are generally required compared to
'H NMR due to the lower natural abundance and sensitivity of the 13C nucleus.

» Data Processing:

[¢]

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the
spectrum.

[¢]

Phase-correct the spectrum to ensure all peaks are in the absorptive mode.

[¢]

Calibrate the chemical shift axis using the internal standard (TMS at O ppm).

[e]

For *H NMR, integrate the signals to determine the relative ratios of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid 4-(Diethylamino)-2-methylbenzaldehyde sample
directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

o Apply pressure using the instrument's pressure clamp to ensure good contact between the
sample and the crystal.

o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum to remove contributions from the atmosphere (e.qg.,
CO:2 and water vapor).

o Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The data is typically collected over a range of 4000 to 400 cm™1,
» Data Processing:

o The resulting spectrum is typically displayed in terms of transmittance or absorbance
versus wavenumber (cm™1).

o Identify and label the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

e Sample Introduction:

o For a solid sample, a direct insertion probe can be used. A small amount of the sample is
placed in a capillary tube at the end of the probe.

o Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas
chromatograph (GC-MS).
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« lonization (Electron lonization - El):
o The sample is vaporized in the ion source.
o A beam of high-energy electrons (typically 70 eV) is passed through the gaseous sample.

o Collisions between the electrons and the sample molecules lead to the ejection of an
electron from the molecule, forming a positively charged molecular ion ([M]*), and causing
fragmentation.

e Mass Analysis:

o The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
» Detection and Data Processing:
o An ion detector records the abundance of each ion at a specific m/z value.

o The data is presented as a mass spectrum, which is a plot of relative ion abundance
versus m/z.

o The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide
structural information.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 4-(Diethylamino)-2-methylbenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

This diagram outlines the process from sample preparation through to the application of
various spectroscopic techniques and the final structural elucidation based on the combined
data.

Concluding Remarks

This technical guide provides a foundational understanding of the expected spectroscopic
characteristics of 4-(Diethylamino)-2-methylbenzaldehyde, alongside detailed protocols for
experimental verification. While experimentally derived data for this specific molecule is not
widely available in public repositories, the information presented here, based on sound
spectroscopic principles and data from analogous structures, serves as a valuable resource for
researchers. The provided workflows and protocols are intended to empower scientists in the
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fields of chemical synthesis, drug discovery, and materials science to confidently characterize
this and similar compounds.

 To cite this document: BenchChem. [Spectroscopic Profile of 4-(Diethylamino)-2-
methylbenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345213#spectroscopic-data-of-4-diethylamino-2-
methylbenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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